Clotixamid
CAS No.: 4177-58-6
Cat. No.: VC0007129
Molecular Formula: C24H28ClN3OS
Molecular Weight: 442.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4177-58-6 |
|---|---|
| Molecular Formula | C24H28ClN3OS |
| Molecular Weight | 442.0 g/mol |
| IUPAC Name | 3-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide |
| Standard InChI | InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6+ |
| Standard InChI Key | WXFFTUKVTRHPLQ-KPSZGOFPSA-N |
| Isomeric SMILES | CNC(=O)CCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
| Canonical SMILES | CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Introduction
Clotixamide is a chemical compound primarily known for its pharmacological properties, particularly in the treatment of psychiatric disorders. It is classified as a thioxanthene derivative, which is a class of compounds often used as antipsychotic agents. Clotixamide has been studied for its potential therapeutic applications, including its use as an antipsychotic medication and its effects on mood disorders.
Research Findings
Research on clotixamide has focused on its interactions with various neurotransmitter systems and its potential applications in treating psychiatric disorders. Key findings include:
-
Antipsychotic Effects: Clotixamide has demonstrated significant biological activity, particularly in the central nervous system, making it effective in managing symptoms associated with schizophrenia and other psychotic disorders.
-
Mood Disorders: It has potential use in treating bipolar disorder and major depressive episodes.
-
Anxiolytic Effects: Some studies suggest that it may help reduce anxiety.
Comparison with Other Compounds
Clotixamide shares structural similarities with several other thioxanthene derivatives and antipsychotic agents. A comparison of these compounds is provided in the following table:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Chlorprothixene | Thioxanthene | Antipsychotic | Strong sedative effects |
| Flupenthixol | Thioxanthene | Antipsychotic | Long-acting formulation |
| Thiothixene | Thioxanthene | Antipsychotic | Lower incidence of extrapyramidal symptoms |
| Perphenazine | Phenothiazine | Antipsychotic | Broad spectrum of activity |
| Clotixamide | Thioxanthene | Antipsychotic | Balanced affinity for dopamine and serotonin receptors |
Synthesis and Pharmaceutical Applications
The synthesis of clotixamide typically involves several steps, starting from simpler thioxanthene derivatives. Common methods include modifying the thioxanthene core with various functional groups to achieve the desired pharmacological properties. Clotixamide is primarily used in the pharmaceutical industry as an antipsychotic medication, with applications in managing symptoms associated with schizophrenia and other psychotic disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume